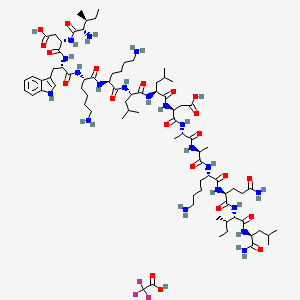

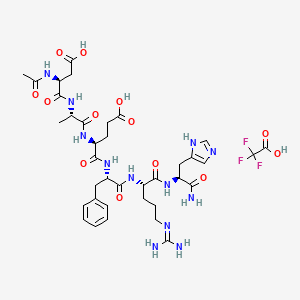

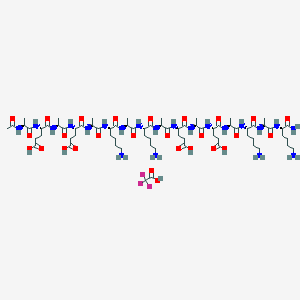

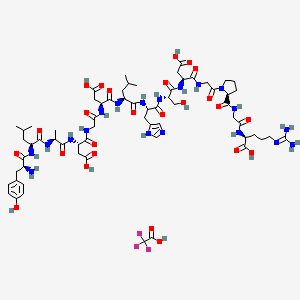

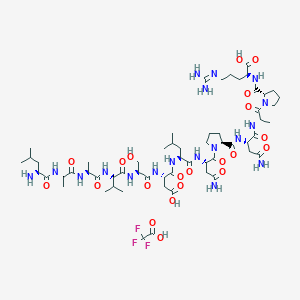

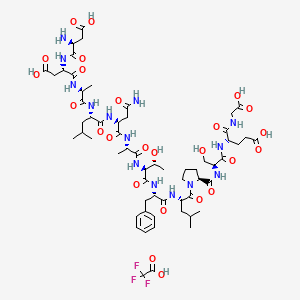

H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2.TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

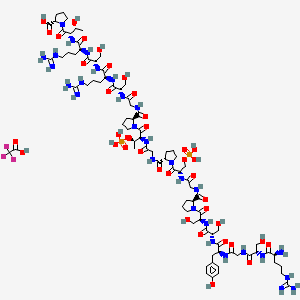

Polybia-MP1 is an antimicrobial peptide that has been isolated from the venom of the vespid wasp Polybia paulista . It is an amphipathic tetradecapeptide with potent antimicrobial activity and high selectivity for bacterial membranes . It has been shown to inhibit the growth of antibiotic-resistant Pseudomonas aeruginosa .

Synthesis Analysis

The synthesis of Polybia-MP1 involves obtaining it with a free N terminal and a C terminal amide group after cleavage from Rink amide MBHA resin . After HPLC purification, the peptide has been reported to have > 90% purity .Molecular Structure Analysis

Polybia-MP1 is characterized by its unique properties such as low net positive charge, high helical content, and a high proportion of anionic residues compared to other peptides in the Mastoparan family .Physical and Chemical Properties Analysis

Polybia-MP1 is a 14 amino acid long peptide . It has a molecular weight of 1654.03 and its chemical formula is C₇₈H₁₃₂N₂₀O₁₉ .科学的研究の応用

Polysaccharide-Based Micro/Nanoparticles

Polysaccharides are recognized for their biocompatibility, biodegradability, and ease of modification, making them ideal for drug delivery systems. The development of polysaccharide-based micro/nanoparticles (PM/NPs) has been significant, with various preparation methods such as self-assembly and ionic-gelation highlighted. These PM/NPs are utilized in drug delivery to enhance the efficacy and targeting of therapeutics. Additionally, PM/NPs serve as eco-friendly emulsifiers in food, cosmetics, and pharmaceuticals due to their environmental safety and novel applications (Yang et al., 2015).

Biodegradable Polymers for Medical Applications

Poly(lactic acid) (PLA) is a prominent biodegradable polymer used extensively in medicine, industry, and environmental applications. The review by Farah et al. (2016) elaborates on PLA's mechanical and physical properties, which are crucial for its stability, processability, and degradation. The potential for PLA in various applications is immense, driven by its biodegradability and the ability to be tailored for specific uses through blending, copolymerization, and nanoformulation (Farah et al., 2016).

Environmental Persistence and Degradation

The environmental persistence and potential for degradation of polyfluoroalkyl chemicals have been extensively reviewed, highlighting the concerns related to their widespread use and the toxicological impact on health and ecosystems. Research into the microbial degradation of these substances in various environmental matrices points to the complexity of understanding their fate and effects in nature (Liu & Avendaño, 2013).

作用機序

Target of Action

Polybia-MP1 Trifluoroacetate, a natural antimicrobial peptide, has been intensively studied due to its therapeutic potential . It exhibits potent antibacterial, antifungal, and anticancer properties . The primary targets of Polybia-MP1 are bacterial and cancer cells .

Mode of Action

Polybia-MP1 interacts with its targets primarily through membrane perturbation . It is an amphipathic tetradecapeptide, which means it has both hydrophilic and hydrophobic regions. This allows it to interact with the lipid bilayer of cell membranes, leading to membrane disruption .

Biochemical Pathways

This disruption could include interference with nutrient uptake, protein synthesis, or DNA replication, leading to cell death .

Pharmacokinetics

Its potent antimicrobial activity against antibiotic-resistant pseudomonas aeruginosa suggests that it has good bioavailability .

Result of Action

Polybia-MP1 has been shown to effectively inhibit the growth of antibiotic-resistant Pseudomonas aeruginosa . . This makes it a promising candidate for therapeutic applications.

Safety and Hazards

将来の方向性

Given its potent antimicrobial activity and relatively low toxicity, Polybia-MP1 is being explored as a potential alternative to antibiotics for the treatment of diseases like mastitis in cattle . There is also ongoing research to develop this peptide to become more “druggable” by creating modified analogs with better pharmacological properties .

生化学分析

Biochemical Properties

Polybia-MP1 Trifluoroacetate exhibits not only potent antibacterial activity but also antifungal and anticancer properties . It has been shown to interact with bacterial membranes, disrupting their structure and leading to cell death . The peptide is also known for its relatively low hemolytic activity compared to other antimicrobial peptides having a similar origin .

Cellular Effects

Polybia-MP1 Trifluoroacetate has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by disrupting the integrity of the cell membrane, leading to cell death . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The most common mechanism of action of Polybia-MP1 Trifluoroacetate is membrane perturbation . It exerts its effects at the molecular level by binding to the cell membrane, disrupting its structure, and leading to cell death .

Temporal Effects in Laboratory Settings

It has been suggested that the peptide’s antimicrobial activity could be modulated by changes in environmental conditions such as pH .

Dosage Effects in Animal Models

The effects of Polybia-MP1 Trifluoroacetate vary with different dosages in animal models . It has been shown to be safe and effective at certain concentrations, with no mortality observed in Galleria mellonella larvae up to a dose of 40 mg per kg bodyweight .

Metabolic Pathways

It is known that the peptide acts on the lipid phase of the plasma membrane, disrupting its structure and leading to cell death .

Transport and Distribution

It is known that the peptide acts on the lipid phase of the plasma membrane, disrupting its structure and leading to cell death .

Subcellular Localization

It is known that the peptide acts on the lipid phase of the plasma membrane, disrupting its structure and leading to cell death .

特性

IUPAC Name |

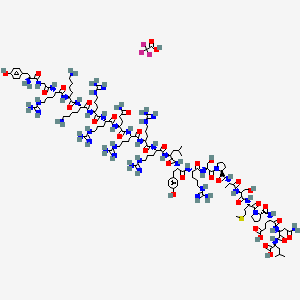

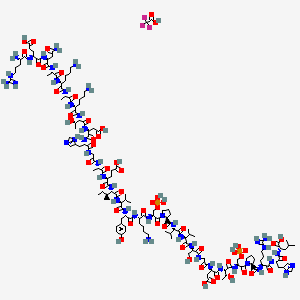

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H132N20O19.C2HF3O2/c1-13-43(9)63(83)77(116)97-59(38-62(102)103)76(115)95-57(36-47-39-85-49-24-16-15-23-48(47)49)75(114)90-51(26-18-21-31-80)69(108)89-52(27-19-22-32-81)70(109)93-55(34-41(5)6)73(112)94-56(35-42(7)8)74(113)96-58(37-61(100)101)72(111)87-45(11)66(105)86-46(12)67(106)88-50(25-17-20-30-79)68(107)91-53(28-29-60(82)99)71(110)98-64(44(10)14-2)78(117)92-54(65(84)104)33-40(3)4;3-2(4,5)1(6)7/h15-16,23-24,39-46,50-59,63-64,85H,13-14,17-22,25-38,79-81,83H2,1-12H3,(H2,82,99)(H2,84,104)(H,86,105)(H,87,111)(H,88,106)(H,89,108)(H,90,114)(H,91,107)(H,92,117)(H,93,109)(H,94,112)(H,95,115)(H,96,113)(H,97,116)(H,98,110)(H,100,101)(H,102,103);(H,6,7)/t43-,44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLZKCHCKFKPQT-FLKJMJLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H133F3N20O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1768.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295360.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295373.png)